6-Chloro-7-tetradecyl-7H-purine
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Overview
Description
6-Chloro-7-tetradecyl-7H-purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the chlorination of hypoxanthine with phosphorus oxychloride in the presence of dimethylaniline . The resulting 6-chloropurine can then be alkylated with tetradecyl halides under basic conditions to introduce the tetradecyl chain .
Industrial Production Methods
Industrial production of 6-Chloro-7-tetradecyl-7H-purine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination and alkylation steps are optimized for scalability, and the final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-tetradecyl-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Alkylation: The purine ring can be further alkylated at different positions to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Alkylation: Alkyl halides and a base such as sodium hydride or potassium tert-butoxide are commonly used for alkylation reactions.
Major Products Formed
Substitution Reactions: Products include 6-amino-7-tetradecyl-7H-purine and 6-thio-7-tetradecyl-7H-purine.
Oxidation and Reduction: Products depend on the specific reagents used and the reaction conditions.
Alkylation: Products include various alkylated derivatives of this compound.
Scientific Research Applications
6-Chloro-7-tetradecyl-7H-purine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other purine derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antileukemic agent.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-7-tetradecyl-7H-purine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: A simpler analog without the tetradecyl chain, used as an antileukemic agent.
6-Amino-7-tetradecyl-7H-purine: A derivative with an amino group at the 6th position, studied for its biological activities.
6-Thio-7-tetradecyl-7H-purine: A derivative with a thiol group at the 6th position, investigated for its potential therapeutic applications.
Uniqueness
The combination of these functional groups allows for specific interactions with biological targets and enhances the compound’s solubility and stability .
Properties
CAS No. |
68180-23-4 |
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Molecular Formula |
C19H31ClN4 |
Molecular Weight |
350.9 g/mol |
IUPAC Name |
6-chloro-7-tetradecylpurine |
InChI |
InChI=1S/C19H31ClN4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-16-23-19-17(24)18(20)21-15-22-19/h15-16H,2-14H2,1H3 |
InChI Key |
DQEXXNPJYJVEBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN1C=NC2=C1C(=NC=N2)Cl |
Origin of Product |
United States |
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